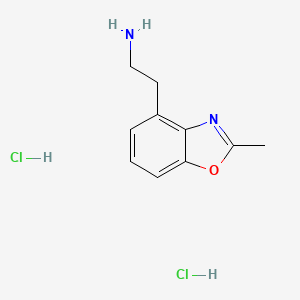2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine;dihydrochloride
CAS No.: 2416235-36-2
Cat. No.: VC4550022
Molecular Formula: C10H14Cl2N2O
Molecular Weight: 249.14
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2416235-36-2 |
|---|---|
| Molecular Formula | C10H14Cl2N2O |
| Molecular Weight | 249.14 |
| IUPAC Name | 2-(2-methyl-1,3-benzoxazol-4-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C10H12N2O.2ClH/c1-7-12-10-8(5-6-11)3-2-4-9(10)13-7;;/h2-4H,5-6,11H2,1H3;2*1H |
| Standard InChI Key | NBOQPHDHUGMWDD-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=CC=C2O1)CCN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a benzoxazole moiety (a fused benzene and oxazole ring system) with a 2-methyl group at position 2 and an ethylamine side chain at position 4. Protonation of the amine group forms the dihydrochloride salt, enhancing solubility and stability for pharmacological applications . Key structural identifiers include:
-
IUPAC Name: 2-(2-methyl-1,3-benzoxazol-4-yl)ethanamine; dihydrochloride
-
Molecular Weight: 249.14 g/mol
-
SMILES:
CC1=NC2=C(C=CC=C2O1)CCN.Cl.Cl
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Purity | ≥95% (typical for research use) | |
| Hazard Classification | Irritant (skin, eyes) |
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves cyclization and salt formation steps:
-
Benzoxazole Core Formation: Condensation of 2-amino-4-chlorophenol with acetyl chloride or urea under reflux conditions .
-
Ethylamine Side Chain Introduction: Alkylation or reductive amination to attach the ethylamine group .
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .
A representative procedure from involves reducing 2-methyl-6-nitrobenzoxazole with iron and ammonium chloride in methanol/water at 70°C, achieving an 85% yield.
Optimization Challenges
-
Selectivity: Competing reactions at the oxazole nitrogen require careful temperature control .
-
Purification: Chromatography or recrystallization is essential to isolate the dihydrochloride form .
Biological Activities and Mechanisms
Antimicrobial Properties
Benzoxazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The ethylamine group may enhance membrane penetration, while the methyl group stabilizes interactions with microbial enzymes .
Pharmacokinetic Considerations
-
Metabolic Stability: The benzoxazole ring resists oxidative degradation, extending half-life .
-
Toxicity: Limited data exist, but structural analogs show low cytotoxicity in mammalian cells .
Applications in Medicinal Chemistry
Therapeutic Development
The compound is a candidate for:
-
Antimicrobial Agents: Synergistic effects with existing antibiotics are under investigation .
-
Chemotherapy Adjuvants: Potential to mitigate chemotherapy-induced nausea and vomiting (CINV) via neurokinin receptor modulation .
Diagnostic Tools
Functionalization with fluorescent tags enables use in cellular imaging, particularly for tracking bacterial infections .
Related Compounds and Structure-Activity Relationships
Comparative analysis of benzoxazole derivatives reveals key trends:
The 2-methyl-4-ethylamine substitution in the target compound balances reactivity and bioavailability, making it a versatile scaffold .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume